

Efficient Electrophoretic Transfer of Small Proteins from Tricine Gels: An Application Note and Protocol

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Compound of Interest

Compound Name: *Tricine*

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Introduction

The analysis of small proteins and peptides (typically <20 kDa) is crucial in many areas of biological research and drug development. **Tricine**-SDS-PAGE is the gold standard for achieving high-resolution separation of these low molecular weight analytes.^{[1][2][3][4]} This system replaces the glycine in standard Laemmli gels with **tricine** as the trailing ion, which allows for better stacking and resolution of small proteins that might otherwise migrate with the SDS micelle front and appear as diffuse bands. However, the efficient transfer of these small proteins from the gel to a membrane for subsequent immunodetection (Western blotting) presents a significant challenge. Due to their small size, these proteins have a tendency to be either poorly retained by the membrane or to pass completely through it during the electroblotting process, a phenomenon known as "blow-through".

This application note provides a detailed protocol and optimization strategies for the efficient electroblotting of small proteins from **Tricine** gels, ensuring their effective capture and subsequent detection.

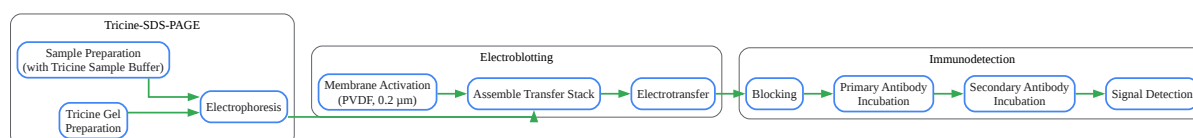
Key Considerations for Efficient Transfer

Several factors are critical for the successful transfer of small proteins:

- **Membrane Choice:** Polyvinylidene difluoride (PVDF) membranes with a small pore size (0.2 μm) are highly recommended. PVDF generally has a higher binding capacity for small proteins compared to nitrocellulose.
- **Methanol Concentration in Transfer Buffer:** The inclusion of methanol in the transfer buffer is crucial as it helps to strip SDS from the proteins, promoting their binding to the membrane. For small proteins, a higher concentration of methanol (up to 20%) is often beneficial.
- **Transfer Time and Power Conditions:** Shorter transfer times and lower voltage or current are generally preferred to prevent blow-through. Optimization of these parameters is often necessary for specific proteins.
- **SDS in Transfer Buffer:** The inclusion of a low concentration of SDS (up to 0.05%) in the transfer buffer can aid in the elution of proteins from the gel, but it may also hinder their binding to the membrane. Its use should be empirically tested.

Experimental Workflow

The overall experimental workflow for the analysis of small proteins using **Tricine**-SDS-PAGE and subsequent electroblotting is outlined below.



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Workflow for small protein analysis.

Quantitative Data Summary for Electrophoretic Blotting Parameters

The following table summarizes key quantitative parameters for optimizing the electrophoretic blotting of small proteins from **Tricine** gels. These values represent common starting points, and empirical optimization is often necessary for specific proteins and experimental setups.

Parameter	Recommended Range/Value	Notes
Membrane Type	PVDF	Higher binding capacity for small proteins.
Membrane Pore Size	0.2 μ m	Essential for retaining small proteins.
Transfer Buffer	Towbin Buffer (25 mM Tris, 192 mM Glycine) or CAPS Buffer	CAPS buffer (10 mM CAPS, 10% methanol, pH 11.0) is an alternative if glycine interferes with downstream applications like protein sequencing.
Methanol Concentration	10-20%	Higher methanol concentrations promote protein binding to the membrane.
SDS Concentration	0 - 0.05%	May improve elution from the gel but can hinder membrane binding. Test empirically.
Semi-Dry Transfer Time	15 - 30 minutes	Shorter times are generally better to prevent blow-through.
Semi-Dry Transfer Current	1 - 1.5 mA/cm ² of gel area	Follow the manufacturer's recommendations for the specific apparatus.
Wet Transfer Time	30 - 60 minutes	Longer times may be required but increase the risk of blow-through.
Wet Transfer Voltage	50 - 100 V	Lower voltages are generally recommended.

Detailed Experimental Protocols

I. Tricine-SDS-PAGE Gel Preparation

This protocol is for a standard mini-gel system. Volumes should be adjusted for different gel sizes.

Stock Solutions:

- Acrylamide/Bis-acrylamide (49.5% T, 3% C): 48 g Acrylamide, 1.5 g N,N'-Methylenebisacrylamide in 100 mL deionized water.
- Gel Buffer (3X): 3 M Tris-HCl, 0.3% SDS, pH 8.45.
- Glycerol (87%)
- 10% (w/v) Ammonium Persulfate (APS): Prepare fresh.
- TEMED

Gel Casting:

Component	16.5% Separating Gel (for peptides <10 kDa)	10% Separating Gel (for proteins >10 kDa)	4% Stacking Gel
Acrylamide/Bis-acrylamide	3.3 mL	2.0 mL	0.33 mL
Gel Buffer (3X)	3.3 mL	3.3 mL	1.25 mL
Glycerol	3.0 g (2.4 mL)	3.0 g (2.4 mL)	-
Deionized Water	to 10 mL	to 10 mL	to 5 mL
10% APS	50 µL	50 µL	25 µL
TEMED	5 µL	5 µL	5 µL

- Assemble the gel casting apparatus.
- Prepare the separating gel solution, adding APS and TEMED last to initiate polymerization.

- Pour the separating gel, leaving space for the stacking gel. Overlay with water-saturated isobutanol to ensure a flat surface.
- After polymerization (approximately 30-60 minutes), pour off the overlay and rinse with deionized water.
- Prepare the stacking gel solution, adding APS and TEMED last.
- Pour the stacking gel and insert the comb.
- Allow the stacking gel to polymerize for at least 30 minutes.

II. Sample Preparation and Electrophoresis

Buffers:

- **Tricine** Sample Buffer (2X): 100 mM Tris-HCl pH 6.8, 24% glycerol, 8% SDS, 0.02% Coomassie blue G-250, 200 mM DTT (add fresh).
- Anode Buffer (Lower Tank): 0.2 M Tris-HCl, pH 8.9.
- Cathode Buffer (Upper Tank): 0.1 M Tris, 0.1 M **Tricine**, 0.1% SDS, pH 8.25.

Procedure:

- Mix protein samples with an equal volume of 2X **Tricine** Sample Buffer.
- Heat samples at 70°C for 5-10 minutes or 95°C for 3-5 minutes. Note: For some small proteins, boiling can cause aggregation.
- Assemble the gel in the electrophoresis apparatus.
- Fill the upper and lower chambers with the appropriate buffers.
- Load samples into the wells.
- Run the gel at an initial low voltage (e.g., 30 V) until the dye front enters the separating gel, then increase to a constant voltage (e.g., 100-150 V).

III. Electroblotting Protocol (Semi-Dry Transfer)

- **Membrane Activation:** Cut a 0.2 μm PVDF membrane to the size of the gel. Immerse the membrane in 100% methanol for 15-30 seconds, then equilibrate in transfer buffer for at least 5 minutes.
- **Gel Equilibration:** After electrophoresis, carefully remove the gel from the cassette and equilibrate it in transfer buffer for 10-15 minutes.
- **Assemble the Transfer Stack:**
 - Place the anode plate of the semi-dry transfer apparatus on a level surface.
 - Place 2-3 sheets of filter paper, pre-soaked in transfer buffer, onto the anode plate.
 - Place the activated PVDF membrane on top of the filter paper.
 - Carefully place the equilibrated gel on top of the membrane, ensuring no air bubbles are trapped between the gel and the membrane.
 - Place 2-3 sheets of filter paper, pre-soaked in transfer buffer, on top of the gel.
 - Use a roller or a pipette to gently remove any air bubbles.
 - Place the cathode plate on top of the stack.
- **Electrotransfer:** Perform the transfer at a constant current of 1-1.5 mA/cm^2 of the gel area for 15-30 minutes. Optimal time should be determined empirically.
- **Post-Transfer:**
 - Disassemble the transfer stack.
 - To confirm transfer, you can stain the membrane with Ponceau S solution.
 - Proceed immediately to the blocking step for immunodetection to prevent the membrane from drying out.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Weak or no signal for small proteins	Blow-through: Proteins passed through the membrane.	- Reduce transfer time and/or voltage/current.- Use a 0.2 µm PVDF membrane.- Place a second membrane behind the first to capture any protein that passes through.
Inefficient elution from the gel	- Add a low concentration of SDS (0.01-0.05%) to the transfer buffer.	
"Smiling" or distorted bands	Overheating during transfer	- Perform the transfer in a cold room or with a cooling unit.- Ensure the transfer buffer is pre-chilled.
High background	Incomplete blocking or non-specific antibody binding	- Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 3% BSA).- Optimize primary and secondary antibody concentrations.

By carefully selecting materials and optimizing transfer conditions as outlined in this guide, researchers can significantly improve the efficiency of electroblotting for small proteins and peptides from **Tricine** gels, leading to more reliable and sensitive immunodetection results.

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